molecular formula C16H23N5O B11313971 N-(6-methylheptan-2-yl)-4-(1H-tetrazol-1-yl)benzamide

N-(6-methylheptan-2-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11313971
M. Wt: 301.39 g/mol
InChI Key: GCMNCFDNURKEEP-UHFFFAOYSA-N
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Description

N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide: is an organic compound that features a benzamide core substituted with a tetrazole ring and a branched alkyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Attachment of the Alkyl Chain: The 6-methylheptan-2-yl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Benzamide Core: The final step involves the coupling of the tetrazole-substituted benzene ring with the alkyl chain through an amide bond formation reaction, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition and alkylation steps, as well as the development of more efficient catalysts for the amide bond formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the amide bond, potentially converting it to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted tetrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The tetrazole ring can act as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.

    Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for supramolecular assemblies.

Biology

    Drug Design:

Medicine

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for the development of new pharmaceuticals.

Industry

Mechanism of Action

The mechanism of action of N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide would depend on its specific application. In drug design, it could interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring and benzamide core are known to participate in hydrogen bonding and hydrophobic interactions, which could be crucial for its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzene
  • N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)aniline

Uniqueness

N-(6-Methylheptan-2-yl)-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is unique due to the presence of both the tetrazole ring and the benzamide core, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H23N5O

Molecular Weight

301.39 g/mol

IUPAC Name

N-(6-methylheptan-2-yl)-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C16H23N5O/c1-12(2)5-4-6-13(3)18-16(22)14-7-9-15(10-8-14)21-11-17-19-20-21/h7-13H,4-6H2,1-3H3,(H,18,22)

InChI Key

GCMNCFDNURKEEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)NC(=O)C1=CC=C(C=C1)N2C=NN=N2

Origin of Product

United States

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